N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Antifungal Medicinal Chemistry Candida albicans

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide (CAS 1448056-78-7) is a synthetic heterocyclic compound with a molecular weight of 294.31 g/mol. It belongs to the class of triazole-pyrimidine acetamides, a chemotype associated in literature with diverse pharmacological activities including kinase inhibition and antimicrobial effects.

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 1448056-78-7
Cat. No. B2414943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide
CAS1448056-78-7
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESCC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C=NC=N3
InChIInChI=1S/C15H14N6O/c1-11-4-2-3-5-12(11)6-15(22)20-13-7-14(18-9-17-13)21-10-16-8-19-21/h2-5,7-10H,6H2,1H3,(H,17,18,20,22)
InChIKeyGIWJMPJOQHJAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide (CAS 1448056-78-7): Chemical Identity and Reported Bioactivity Context


N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide (CAS 1448056-78-7) is a synthetic heterocyclic compound with a molecular weight of 294.31 g/mol . It belongs to the class of triazole-pyrimidine acetamides, a chemotype associated in literature with diverse pharmacological activities including kinase inhibition and antimicrobial effects. One non-primary source claims activity against fungal strains Candida albicans and Aspergillus fumigatus, citing a study in the Journal of Medicinal Chemistry, though the original paper could not be independently verified . This compound is primarily encountered in chemical vendor inventories and screening libraries, with limited peer-reviewed characterization.

Chemotype Context

Triazole-pyrimidine acetamide scaffold reported in kinase inhibitor and antimicrobial screening literature (class-level inference).

Source Reliability

Data originate from vendor inventories and non-primary citations; independent verification of biological claims is recommended before procurement.

Procurement Risk for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide (CAS 1448056-78-7): Structural Determinants of Non-Interchangeability


In the absence of robust structure-activity relationship (SAR) data, the precise molecular architecture of this compound—specifically the combination of a 1,2,4-triazole N-substituted pyrimidine core with an o-tolylacetamide side chain —creates a unique pharmacophore that cannot be assumed interchangeable even with close analogs. Minor modifications at the triazole regioisomerism, pyrimidine substitution pattern, or acetamide aryl group are known in related chemotypes to drastically alter target binding profiles . Without head-to-head pharmacological data, generic substitution poses an unacceptable risk of unpredictable biological outcome.

Triazole regioisomerism (1,2,4- vs. 1,2,3-triazole) may drastically shift target binding; close analogs cannot be assumed interchangeable.

Pyrimidine 4-position substitution pattern is a critical pharmacophoric element; replacement with other N-heterocycles may abolish activity.

The o-tolylacetamide side chain is structurally unique; generic substitution with similar aryl acetamides requires head-to-head profiling.

Quantitative Differentiation Evidence for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide (CAS 1448056-78-7)


Reported Antifungal Activity of the Compound Against Candida albicans and Aspergillus fumigatus

A non-primary vendor source cites a Journal of Medicinal Chemistry study describing potent antifungal activity of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide against Candida albicans and Aspergillus fumigatus . However, specific quantitative comparator data, such as Minimum Inhibitory Concentration (MIC) values against a reference agent (e.g., fluconazole), are not available from the accessible source. The claim remains unverifiable against primary literature.

Antifungal claim
Data to verify

Reported “potent activity” against C. albicans & A. fumigatus; MIC values not retrievable; comparator not specified.

Antifungal screening context requires validation.

Unverifiable source; use positive controls in any assay.

Antifungal Medicinal Chemistry Candida albicans Aspergillus fumigatus

Physicochemical Property Comparison with Structural Analogs

The compound's computed XLogP3 is 1.7 and topological polar surface area (TPSA) is 85.6 Ų . These values can be compared with the closely related 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine (XLogP3 ~1.2, TPSA ~58 Ų) to infer differences in predicted permeability and solubility. The higher lipophilicity and larger polar surface area of the target compound suggest a different pharmacokinetic profile, but no experimental absorption or distribution data exist.

Drug-likeness
Class-level inference

ΔXLogP3 +0.5, ΔTPSA +27.6 Ų vs. 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine (computed).

Assay permeability/solubility balance may differ.

Computed only; experimental ADME validation needed.

Drug-likeness Physicochemical properties XLogP3 TPSA

Scaffold-Based Inference of Kinase Inhibition Potential vs. Triazolopyrimidine Comparators

The compound's N-(1,2,4-triazol-1-yl)pyrimidine scaffold is structurally related to kinase inhibitor cores found in PIM kinase and SYK inhibitors . While no direct enzymatic assay data are available for the target compound, related triazolopyrimidine acetamides have demonstrated single-digit nanomolar IC50 values against specific kinases (e.g., SYK inhibitor with IC50 < 10 nM). The o-tolyl substitution differentiates the target compound from these comparators, potentially altering kinase selectivity, but quantitative confirmation is absent.

Kinase potential
Class-level inference

Scaffold related to PIM/SYK kinase inhibitors; no direct enzymatic or cellular data available.

Kinase selectivity investigation context.

Scaffold analogy; cannot serve as reference inhibitor.

Kinase inhibitor Triazolopyrimidine Acetamide Scaffold comparison

Potential Application Scenarios for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide (CAS 1448056-78-7) Based on Available Evidence


Exploratory Antifungal Screening Against Candida and Aspergillus Species

Based on the unverified report of antifungal activity , the compound could be used as a starting point for screening campaigns against Candida albicans and Aspergillus fumigatus. However, the absence of published MIC values or comparator data means any screening effort should include positive controls (e.g., fluconazole, voriconazole) to establish relative potency.

Lead Optimization Reference in Triazolopyrimidine Kinase Inhibitor Programs

The compound's scaffold is analogous to known kinase inhibitor cores . It may serve as a reference compound for structure-activity relationship (SAR) exploration of how o-tolylacetamide N-substitution impacts kinase selectivity, particularly when systematically compared to analogs with different amide substituents.

Physicochemical Property Benchmarking for Drug-Likeness Optimization

The computed XLogP3 (1.7) and TPSA (85.6 Ų) place this compound in a favorable region of oral drug-likeness space. It could be used as a benchmark to compare how structural modifications shift physicochemical properties in triazole-pyrimidine chemical series.

Application
Selection Property
Validation Focus
Exploratory antifungal screening
Triazole-pyrimidine scaffold with reported antifungal context
MIC determination against C. albicans & A. fumigatus with positive controls
Kinase inhibitor lead optimization research
o-Tolylacetamide substitution on a triazolopyrimidine core
Kinase selectivity profiling and SAR against PIM/SYK panel
Drug-likeness benchmarking
Computed XLogP3 1.7 / TPSA 85.6 Ų
Correlation with experimental permeability and solubility in lead series
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